molecular formula C10H17NaO2 B8256039 sodium;3-(3-ethylcyclopentyl)propanoate

sodium;3-(3-ethylcyclopentyl)propanoate

Cat. No.: B8256039
M. Wt: 192.23 g/mol
InChI Key: KQSJSRIUULBTSE-UHFFFAOYSA-M
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Description

Sodium 3-(3-ethylcyclopentyl)propanoate (chemical formula: C₁₀H₁₇NaO₂) is a carboxylate salt characterized by a cyclopentane ring substituted with an ethyl group at the 3-position and a propanoate chain linked to the sodium ion. Its IUPAC name is sodium 3-[(1S,3R)-3-ethylcyclopentyl]propanoate, and it is structurally related to naphthenate salts, though distinct in its specific substitution pattern . Its stereochemistry (1S,3R configuration) and hydrophobic cyclopentyl moiety influence its solubility and reactivity in polar solvents .

Properties

IUPAC Name

sodium;3-(3-ethylcyclopentyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2.Na/c1-2-8-3-4-9(7-8)5-6-10(11)12;/h8-9H,2-7H2,1H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSJSRIUULBTSE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(C1)CCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CCC(C1)CCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of sodium;3-(3-ethylcyclopentyl)propanoate would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

sodium;3-(3-ethylcyclopentyl)propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .

Scientific Research Applications

sodium;3-(3-ethylcyclopentyl)propanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium;3-(3-ethylcyclopentyl)propanoate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Phosphino-Amino Carboxylate Ligands (L1–L5)

describes a series of sodium carboxylates (L1–L5) with phosphino and amino substituents. These ligands share the sodium propanoate backbone but differ in their functional groups:

Compound Substituents Key Features Applications Reference
Sodium 3-(3-ethylcyclopentyl)propanoate 3-ethylcyclopentyl Aliphatic cyclic group, stereospecific Potential ligand/intermediate
L1 Diphenylphosphino, ethylamino Aromatic (2 phenyl rings) Cobalt-catalyzed hydrosilylation
L2 Diphenylphosphino, propylamino Longer alkyl chain (propyl) Catalyst tuning
L5 Diphenylphosphino, benzylamino Aromatic benzyl group Enhanced steric bulk

Key Differences :

  • Hydrophobicity: The cyclopentyl group in sodium 3-(3-ethylcyclopentyl)propanoate confers greater hydrophobicity compared to the aromatic phenyl rings in L1–L5, impacting solubility in non-polar solvents .
  • Electronic Effects : L1–L5 contain electron-rich phosphine groups, making them effective ligands in transition-metal catalysis (e.g., cobalt), whereas the ethylcyclopentyl variant lacks direct metal-coordinating atoms, limiting its catalytic utility .

Sodium 3-(Trimethylsilyl)propanoate-d₄

This compound (C₇H₁₁D₄NaO₂Si) serves as an NMR internal standard due to its deuterated trimethylsilyl group .

Property Sodium 3-(3-ethylcyclopentyl)propanoate Sodium 3-(trimethylsilyl)propanoate-d₄
Functional Group Ethylcyclopentyl Trimethylsilyl
Application Synthesis/intermediate NMR spectroscopy
Solubility Moderate in organic solvents High in deuterated solvents
Key Reference

Comparison : The trimethylsilyl group enhances stability in deuterated environments, whereas the ethylcyclopentyl group’s rigidity may facilitate chiral resolution in synthesis .

Ethyl 3-(2-Furyl)propanoate

A furan-containing analogue (C₁₀H₁₂O₃) with an electron-withdrawing ester group :

Property Sodium 3-(3-ethylcyclopentyl)propanoate Ethyl 3-(2-furyl)propanoate
Aromaticity Non-aromatic cyclopentane Aromatic furan ring
Reactivity Aliphatic C–H bond activation Diels-Alder reactivity
Electronic Effects Electron-neutral Electron-deficient

Functional Impact: The furan ring in ethyl 3-(2-furyl)propanoate enables participation in cycloaddition reactions, unlike the ethylcyclopentyl variant, which is more suited for steric modulation .

Ethyl 3-(3-(Trifluoromethyl)phenyl)propanoate

This fluorinated compound (C₁₂H₁₁F₃O₂) was studied for its reduction to propanal derivatives :

Property Sodium 3-(3-ethylcyclopentyl)propanoate Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate
Substituent Ethylcyclopentyl Trifluoromethylphenyl
Polarity Low High (due to –CF₃)
Reduction Not reported Reduced by SDBBA to propanal

Contrast : The –CF₃ group increases electrophilicity, enabling selective reduction, whereas the ethylcyclopentyl group’s inertness limits such transformations .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Key Substituent Application Area Reference
Sodium 3-(3-ethylcyclopentyl)propanoate C₁₀H₁₇NaO₂ 3-Ethylcyclopentyl Organic synthesis
L1 (Phosphino-amino carboxylate) C₂₃H₂₉NNaO₂P Diphenylphosphino, ethyl Catalysis
Sodium 3-(trimethylsilyl)propanoate-d₄ C₇H₁₁D₄NaO₂Si Trimethylsilyl NMR spectroscopy
Ethyl 3-(2-furyl)propanoate C₁₀H₁₂O₃ 2-Furyl Cycloaddition reactions
Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate C₁₂H₁₁F₃O₂ Trifluoromethylphenyl Reduction studies

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